molecular formula C21H20N2OS B2666816 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-54-4

1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2666816
CAS No.: 899910-54-4
M. Wt: 348.46
InChI Key: CCVCDSMXDSBZHW-UHFFFAOYSA-N
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Description

This compound belongs to the diazaspirocyclic thione family, characterized by a spiro[4.4]nonene core fused with a thione group at position 2. The 4-methylbenzoyl moiety at position 1 and the phenyl group at position 3 introduce steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

(4-methylphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-15-9-11-17(12-10-15)19(24)23-20(25)18(16-7-3-2-4-8-16)22-21(23)13-5-6-14-21/h2-4,7-12H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVCDSMXDSBZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves the condensation of appropriate benzoyl and phenyl derivatives with diazaspiro compounds. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in the Diazaspirocyclic Family

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Spiro System Substituents (Position 1/3) CAS Number Key Properties/Data
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione [4.4] 4-methylbenzoyl (1), phenyl (3) Not provided Target compound; enhanced rigidity
3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione [4.4] H (1), phenyl (3) 5955-39-5 Simpler structure; lacks acyl group
1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione [4.4] 4-methoxybenzoyl (1), 3-methylphenyl (3) Not provided Reduced bioactivity compared to 4-methylbenzoyl derivatives
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione [4.5] H (1), 4-methoxyphenyl (3) 52546-93-7 Larger spiro ring; methoxy enhances polarity
Key Observations:
  • Substituent Effects :
    • The 4-methylbenzoyl group in the target compound enhances bioactivity compared to 4-methoxybenzoyl analogues, as seen in pyrrole derivatives (IC50 6–8 μM vs. reduced activity in methoxy variants) .
    • Phenyl vs. substituted phenyl (e.g., 3-methylphenyl in ) alters steric bulk and electronic density, impacting solubility and binding interactions .

Physicochemical and Spectroscopic Comparisons

  • NMR Data: The target compound’s ¹H-NMR would show distinct aromatic proton signals for the 4-methylbenzoyl (δ ~7.2–7.5 ppm) and phenyl groups (δ ~7.4–7.6 ppm), similar to thiazine-thiones in (e.g., compound 1e: δ 7.42–7.48 ppm for phenyl). Spirocyclic systems exhibit characteristic splitting patterns for non-equivalent protons, as seen in CAS 52546-93-7 (δ 5.44–5.67 ppm for dihydrothiazine protons) .
  • Solubility and Stability :

    • Thione-containing compounds (e.g., target compound) exhibit lower aqueous solubility than diketone analogues () due to reduced polarity.
    • Methoxy substituents (e.g., CAS 52546-93-7) increase polarity but may reduce metabolic stability .

Biological Activity

1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS Number: 899910-54-4) is a compound characterized by its unique spirocyclic structure, which is often associated with diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H20N2OS, with a molecular weight of 348.5 g/mol. The compound features a diazaspiro framework which contributes to its potential interactions in biological systems.

PropertyValue
Molecular FormulaC21H20N2OS
Molecular Weight348.5 g/mol
CAS Number899910-54-4

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The spiro structure may facilitate interactions with bacterial cell membranes or inhibit key metabolic enzymes, leading to bactericidal effects. For instance, studies on related diazaspiro compounds have shown significant inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of related diazaspiro compounds:

  • Antimicrobial Efficacy : A study demonstrated that similar diazaspiro compounds displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy against resistant strains.
  • Anticancer Effects : Research on structurally analogous compounds indicated that they could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds revealed favorable absorption and distribution characteristics, which are critical for therapeutic applications.

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